molecular formula C19H17N3O5S2 B2688271 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1164546-58-0

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2688271
CAS No.: 1164546-58-0
M. Wt: 431.48
InChI Key: ZYMPLSXHCNIOIX-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic hybrid molecule featuring a benzo[d]thiazole core fused with a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. Key structural elements include:

  • Benzo[d]thiazole ring: Substituted at position 3 with an allyl group and at position 6 with a sulfamoyl (-SO₂NH₂) group, which may enhance solubility and bioactivity .

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs—such as thiadiazole-coumarin hybrids (), benzodioxine-thiadiazole derivatives (), and thiazolo-pyrimidines ()—suggest shared synthetic pathways and bioactivity profiles.

Properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-2-9-22-13-8-7-12(29(20,24)25)10-17(13)28-19(22)21-18(23)16-11-26-14-5-3-4-6-15(14)27-16/h2-8,10,16H,1,9,11H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMPLSXHCNIOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazole ring, a sulfonamide group, and a dioxine moiety, which are known to contribute to various biological activities, including antimicrobial and anticancer properties. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.

Structural Characteristics

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₃S₂
Molecular Weight419.5 g/mol
CAS Number887202-55-3

The (Z) configuration indicates the geometric arrangement around the double bond, which is crucial for its biological interactions. The thiazole ring enhances its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components:

  • Thiazole Ring: Known for its role in pharmaceuticals, particularly as an antimicrobial and anticancer agent.
  • Sulfonamide Group: Associated with antibacterial properties.
  • Dihydrobenzo[b][1,4]dioxine Moiety: May contribute to the compound's ability to interact with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity:
    • Sulfonamides are well-documented for their antibacterial effects, often targeting bacterial folate synthesis.
    • The thiazole component may enhance this effect by interacting with bacterial enzymes.
  • Anticancer Activity:
    • Thiazole derivatives have been linked to the inhibition of cancer cell proliferation.
    • Studies show that similar compounds can induce apoptosis in cancer cells through various pathways.
  • Anticonvulsant Activity:
    • Preliminary studies suggest potential anticonvulsant properties due to the compound's ability to modulate ion channels involved in neuronal excitability.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study 1: A series of sulfonamide derivatives were synthesized and tested for their antibacterial efficacy against various strains of bacteria. Results indicated that compounds with thiazole rings displayed enhanced activity compared to their non-thiazole counterparts.
  • Study 2: Research on thiazole-containing compounds revealed their ability to inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the downregulation of specific oncogenes and upregulation of apoptosis-related proteins .
  • Study 3: A recent investigation assessed the anticonvulsant properties of similar sulfonamide derivatives using animal models. Compounds showed significant protection against induced seizures, suggesting a promising avenue for further development .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of folate synthesis
AnticancerInduction of apoptosis
AnticonvulsantModulation of ion channels

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive heterocycles:

  • Thiadiazolylcoumarins (e.g., 11a–f, ) : These feature a coumarin-thiadiazole scaffold. Unlike the target compound, they lack the benzodioxine-carboxamide unit but exhibit comparable sulfonamide or diazenyl substituents. Their antimicrobial and antitumor activities are well-documented .
  • Benzodioxine-thiadiazole hybrids () : Synthesized via condensation of thiosemicarbazide with benzodioxine aldehydes, these compounds emphasize the role of the 1,4-benzodioxine moiety in enhancing metabolic stability .
  • Thiazolo-pyrimidines (e.g., 11a,b, ): These incorporate a thiazole ring fused with pyrimidine, demonstrating that substituents like cyano (-CN) and methylfuryl groups modulate electronic properties and bioactivity .

Physicochemical Properties

  • Solubility : The sulfamoyl group (-SO₂NH₂) likely enhances aqueous solubility compared to methyl or chloro substituents in analogs like 6g and 6h () .
  • Stability : The Z-configuration of the hydrazone bridge may reduce steric strain compared to E-isomers, as seen in thiazolo-pyrimidines () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.